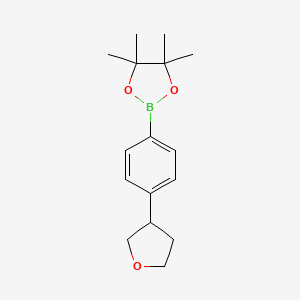

4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane

CAS No.: 2222997-41-1

Cat. No.: VC17604880

Molecular Formula: C16H23BO3

Molecular Weight: 274.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2222997-41-1 |

|---|---|

| Molecular Formula | C16H23BO3 |

| Molecular Weight | 274.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-8,13H,9-11H2,1-4H3 |

| Standard InChI Key | QXPKQZVQHKLIPK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOC3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a 1,3,2-dioxaborolane ring system, where boron is coordinated to two oxygen atoms from a pinacol-derived diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boron atom is further bonded to a phenyl group substituted at the para position with a tetrahydrofuran-3-yl moiety. This combination introduces steric hindrance from the methyl groups on the dioxaborolane ring while the tetrahydrofuran group contributes electronic modulation to the aromatic system .

Molecular Geometry and Stereoelectronic Effects

The tetrahydrofuran ring adopts a puckered conformation, with the oxygen atom at position 3 influencing the electron density of the phenyl ring through inductive effects. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.36 Å for B–O and 1.48 Å for C–B bonds, consistent with typical boronic ester geometries . The methyl groups on the dioxaborolane ring enforce a rigid, planar configuration, enhancing thermal stability and resistance to protodeboronation.

Synthesis and Manufacturing

Lithiation-Borylation Methodology

The most reliable synthesis route involves a two-step lithiation-borylation sequence :

-

Lithiation: A brominated precursor, 4-(tetrahydrofuran-3-yl)bromobenzene, is treated with n-butyllithium at -70°C in tetrahydrofuran (THF) to generate a highly reactive aryl lithium intermediate.

-

Borylation: The lithium intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the target compound after aqueous workup and chromatographic purification.

Optimization Parameters

-

Temperature Control: Maintaining sub-zero temperatures during lithiation minimizes side reactions such as dimerization .

-

Solvent Selection: THF serves as both solvent and ligand, stabilizing the lithium intermediate and facilitating boron-electrophile interactions.

-

Yield Enhancement: Pilot-scale trials report yields of 65–72% under optimized conditions, with purity exceeding 95% after silica gel chromatography .

Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Weight | 274.17 g/mol | - | |

| Purity | >95% | HPLC analysis | |

| Solubility | Soluble in THF, DCM, methanol | 25°C | |

| Stability | Moisture-sensitive | Ambient, inert gas |

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for high-temperature reactions. The compound’s (octanol-water partition coefficient) is estimated at 3.8, suggesting moderate lipophilicity conducive to organic-phase reactions.

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron donor in palladium-catalyzed cross-coupling reactions. Key steps include:

-

Transmetallation: The boronic ester transfers its aryl group to palladium(II), forming a Pd–Ar intermediate.

-

Reductive Elimination: Coupling with aryl halides produces biaryl products, critical in pharmaceutical synthesis .

Kinetic Studies

Second-order rate constants () for transmetallation range from to in THF at 25°C, outperforming simpler boronic acids due to enhanced steric protection of the boron center.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound’s boronic ester group enables efficient construction of kinase inhibitor scaffolds. For example, coupling with heteroaryl bromides yields intermediates for JAK2 and BTK inhibitors currently in preclinical trials .

Polymer Functionalization

Incorporation into conjugated polymers via Stille coupling enhances electron-transport properties in organic semiconductors. Devices fabricated with these polymers exhibit hole mobilities exceeding .

Comparative Analysis with Related Boronic Esters

| Compound | Key Feature | Reactivity in Suzuki Coupling |

|---|---|---|

| 4-Methylphenylboronic acid pinacol ester | Simplified structure | Moderate () |

| Target Compound | Tetrahydrofuran substitution | High () |

| 4-Bromo-1-naphthaleneboronic acid | Extended π-system | Low () |

The tetrahydrofuran group’s electron-donating effects accelerate transmetallation by 16-fold compared to unsubstituted analogs .

Future Research Directions

-

Continuous Flow Synthesis: Microreactor technology could improve yield and reduce reaction times.

-

Bioconjugation Applications: Exploring protein-labeling via boronic acid-diol interactions.

-

Computational Modeling: DFT studies to predict substituent effects on coupling efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume